molecular formula C6H10N4O6S3 B13994788 2-Aminobenzene-1,3,5-trisulfonamide CAS No. 87743-18-8

2-Aminobenzene-1,3,5-trisulfonamide

Cat. No.: B13994788
CAS No.: 87743-18-8
M. Wt: 330.4 g/mol
InChI Key: JVSIPBVRSZVDHF-UHFFFAOYSA-N
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Description

2-Aminobenzene-1,3,5-trisulfonamide is an organic compound with the molecular formula C6H10N4O6S3. It is a derivative of benzene, where three sulfonamide groups and one amino group are attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobenzene-1,3,5-trisulfonamide typically involves the sulfonation of aniline derivatives. One common method includes the reaction of aniline with sulfuric acid to introduce sulfonic acid groups, followed by the conversion of these groups to sulfonamides using ammonia or amine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and automation can help in maintaining consistent reaction conditions and product quality. Additionally, purification steps such as crystallization and filtration are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzene-1,3,5-trisulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Aminobenzene-1,3,5-trisulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections due to its sulfonamide groups.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Aminobenzene-1,3,5-trisulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide groups can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. Additionally, the amino group can form hydrogen bonds with various molecular targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminobenzene-1,4-disulfonamide
  • 2-Aminobenzene-1,3-disulfonamide
  • 2-Aminobenzene-1,3,5-tricarboxamide

Uniqueness

2-Aminobenzene-1,3,5-trisulfonamide is unique due to the presence of three sulfonamide groups, which confer distinct chemical properties and reactivity compared to compounds with fewer sulfonamide groups. This structural feature enhances its potential as a versatile building block in organic synthesis and its efficacy as an enzyme inhibitor .

Properties

CAS No.

87743-18-8

Molecular Formula

C6H10N4O6S3

Molecular Weight

330.4 g/mol

IUPAC Name

2-aminobenzene-1,3,5-trisulfonamide

InChI

InChI=1S/C6H10N4O6S3/c7-6-4(18(9,13)14)1-3(17(8,11)12)2-5(6)19(10,15)16/h1-2H,7H2,(H2,8,11,12)(H2,9,13,14)(H2,10,15,16)

InChI Key

JVSIPBVRSZVDHF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)N)N)S(=O)(=O)N)S(=O)(=O)N

Origin of Product

United States

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